molecular formula C19H38N2O B12790642 Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- CAS No. 68239-20-3

Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-

Cat. No.: B12790642
CAS No.: 68239-20-3
M. Wt: 310.5 g/mol
InChI Key: NYRMZTSOGRXXIL-UHFFFAOYSA-N
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Description

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is a chemical compound that belongs to the class of alkyl ether amines. These compounds are known for their surfactant properties, making them useful in various industrial applications. The compound is characterized by a long alkyl chain (C12-C15) attached to an aminopropanenitrile group via an alkyloxypropyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile typically involves the reaction of a C12-C15 alcohol with epichlorohydrin to form a glycidyl ether. This intermediate is then reacted with 3-aminopropanenitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is carried out in large reactors where the reactants are mixed and heated to the required temperature. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aminopropyl derivatives.

Scientific Research Applications

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the aminopropanenitrile group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(C10-C12)Alkyloxypropyl)-3-aminopropanenitrile
  • N-(3-(C14-C18)Alkyloxypropyl)-3-aminopropanenitrile
  • N-(3-(C16-C20)Alkyloxypropyl)-3-aminopropanenitrile

Uniqueness

N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is unique due to its specific alkyl chain length (C12-C15), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and stability compared to compounds with shorter or longer alkyl chains.

Properties

CAS No.

68239-20-3

Molecular Formula

C19H38N2O

Molecular Weight

310.5 g/mol

IUPAC Name

3-(3-tridecoxypropylamino)propanenitrile

InChI

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-14,16-19H2,1H3

InChI Key

NYRMZTSOGRXXIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCCNCCC#N

Origin of Product

United States

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